molecular formula C7H7ClOS B8680389 3-Chloro-5-methoxybenzenethiol

3-Chloro-5-methoxybenzenethiol

Cat. No.: B8680389
M. Wt: 174.65 g/mol
InChI Key: FAQWQEPZRFZPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxybenzenethiol is a substituted benzenethiol derivative featuring a thiol (-SH) group at position 1, a chlorine atom at position 3, and a methoxy (-OCH₃) group at position 5 on the aromatic ring. The compound’s molecular formula is C₇H₇ClOS, with a molecular weight of 174.52 g/mol. Thiols like this are critical in forming disulfide bonds, coordinating metals, and serving as intermediates in organic reactions .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

3-chloro-5-methoxybenzenethiol

InChI

InChI=1S/C7H7ClOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3

InChI Key

FAQWQEPZRFZPPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Cl)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and inferred properties of 3-Chloro-5-methoxybenzenethiol and its analogs:

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (3), OCH₃ (5) Thiol (-SH) C₇H₇ClOS 174.52 High acidity (Cl enhances deprotonation), potential ligand or drug intermediate -
5-Chloro-2-methylbenzenethiol Cl (5), CH₃ (2) Thiol (-SH) C₇H₇ClS 158.52 Lipophilic (methyl increases hydrophobicity), agrochemical uses
3-(3-Chloro-5-methoxyphenyl)propanoic acid Cl (3), OCH₃ (5) Carboxylic acid (-COOH) C₁₀H₁₁ClO₃ 214.45 Enhanced acidity (carboxylic acid), drug synthesis
3-(3-Chloro-5-methoxyphenyl)morpholine Cl (3), OCH₃ (5) Morpholine (C₄H₈NO) C₁₀H₁₂ClNO₂ 213.45 Polar solubility (morpholine’s H-bonding), catalysis or drug delivery
Key Observations:

Functional Group Impact: The thiol group in this compound and 5-Chloro-2-methylbenzenethiol confers nucleophilicity and susceptibility to oxidation. Replacement of -SH with carboxylic acid (propanoic acid derivative) increases acidity (pKa ~4-5 vs. ~10 for thiols) and alters reactivity toward electrophiles. The morpholine group introduces a heterocyclic amine, enhancing solubility in polar aprotic solvents (e.g., DMSO) and enabling hydrogen-bonding interactions .

Substituent Position Effects: In this compound, the meta-positioned Cl and OCH₃ create a push-pull electronic effect, stabilizing resonance structures.

Acidity Trends: this compound is more acidic than 5-Chloro-2-methylbenzenethiol due to the electron-withdrawing Cl and OCH₃ (meta-directing) enhancing thiol deprotonation. The propanoic acid derivative exhibits the highest acidity due to the -COOH group .

Physicochemical and Reactivity Comparison

  • Solubility: Methoxy and morpholine groups improve solubility in polar solvents (e.g., methanol, acetone) compared to methyl-substituted analogs. 5-Chloro-2-methylbenzenethiol’s lipophilicity favors nonpolar environments .
  • Oxidation Stability :
    • Thiols are prone to oxidation to disulfides. Steric hindrance from the methyl group in 5-Chloro-2-methylbenzenethiol may slow this process compared to this compound.
  • Synthetic Utility: this compound’s electronic profile makes it suitable for electrophilic aromatic substitution or metal coordination. The propanoic acid derivative is a candidate for esterification or amide coupling in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.